N,N-Dimethyl-1,3-dioxan-2-amine

Description

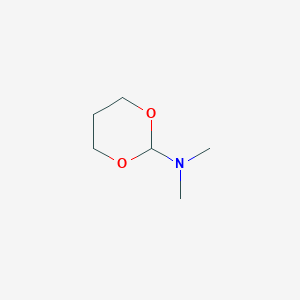

N,N-Dimethyl-1,3-dioxan-2-amine (CAS: 19449-32-2) is a heterocyclic amine with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. It features a six-membered 1,3-dioxane ring substituted with a dimethylamino group at the 2-position. This compound is classified as a flammable liquid (H226) and requires precautions such as avoiding ignition sources and storing in well-ventilated areas . Its applications span chemical synthesis intermediates, though specific industrial uses are less documented compared to structurally related amines. Key properties include a low XLogP3 value (0.4), indicating moderate hydrophobicity, and a polar surface area of 21.7 Ų, suggesting solubility in polar solvents .

Properties

CAS No. |

19449-32-2 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N,N-dimethyl-1,3-dioxan-2-amine |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6-8-4-3-5-9-6/h6H,3-5H2,1-2H3 |

InChI Key |

SSGCBTSVDLLNIP-UHFFFAOYSA-N |

SMILES |

CN(C)C1OCCCO1 |

Canonical SMILES |

CN(C)C1OCCCO1 |

Other CAS No. |

19449-32-2 |

Pictograms |

Flammable |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-1,3-dioxan-2-amine serves as a reagent in organic synthesis. It is particularly useful for preparing various cyclic compounds due to its unique dioxane structure which facilitates nucleophilic and electrophilic reactions.

Key Reactions:

- Oxidation: Converts to carboxylic acids or ketones using oxidizing agents like potassium permanganate.

- Reduction: Produces amines or alcohols via reducing agents such as lithium aluminum hydride.

- Substitution: Engages in nucleophilic substitution with alkyl halides or acyl chlorides.

Pharmaceutical Development

The compound is explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its ability to form stable complexes with various substrates makes it a candidate for developing new drugs targeting specific biological pathways.

Case Study:

A study investigated the use of this compound in synthesizing analogs of known pharmaceuticals, demonstrating its effectiveness in facilitating complex chemical transformations that yield biologically active molecules .

Agrochemical Production

In the agrochemical industry, this compound is utilized as an intermediate in the synthesis of pesticides and herbicides. Its reactivity allows for the incorporation of various functional groups necessary for biological activity against pests.

Fine Chemicals Manufacturing

The compound is employed in the production of fine chemicals due to its reactivity and ability to undergo various transformations under mild conditions. It can be synthesized on a large scale while maintaining high purity levels.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent for cyclic compounds |

| Pharmaceutical Intermediates | Intermediate for drug synthesis |

| Agrochemicals | Building block for pesticides and herbicides |

Polymer Chemistry

This compound has been studied for its role in polymer degradation processes. It has shown potential in aminolysis reactions that can modify polymer properties, enhancing their functionality and biodegradability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The following table compares N,N-Dimethyl-1,3-dioxan-2-amine with analogous compounds, emphasizing structural variations and functional impacts:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Dimethyl-1,3-dioxan-2-amine, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 1,3-dihalo derivatives (e.g., 1,3-dibromopropane) with dimethylamine under alkaline conditions in solvents like water or dimethyl sulfoxide. Pyridine may act as a catalyst to enhance reactivity. Post-synthesis, purification via fractional distillation or crystallization is critical to achieve >98% purity. Analytical techniques such as NMR and GC-MS validate structural integrity and purity .

Q. How can the molecular structure of this compound be confirmed using crystallography?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation in a non-polar solvent. Data collection with a diffractometer (e.g., Bruker D8) and refinement using SHELXL or WinGX software enable precise determination of bond angles, torsion angles, and hydrogen-bonding networks. WinGX also supports visualization of anisotropic displacement parameters .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Consult Safety Data Sheets (SDS) for toxicity profiles (e.g., acute irritation risks). Store separately from nitrosating agents (e.g., nitrites) to prevent unintended nitrosamine formation. Waste disposal must comply with hazardous chemical protocols, including neutralization before disposal .

Advanced Research Questions

Q. How can this compound be utilized in biochemical studies, such as cellular uptake mechanisms?

- Methodology : The compound’s tertiary amine group can cationize biomolecules (e.g., LDL) to study receptor-independent endocytosis. For example, cationized LDL degradation in lysosomes can be tracked using chloroquine to inhibit lysosomal enzymes. Monitor cholesterol esterification via radiolabeled acetate incorporation assays .

Q. What derivatization strategies enhance the detection of this compound in trace-level analytical chemistry?

- Methodology : Derivatize with fluorogenic agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form stable adducts. Analyze derivatives via reversed-phase HPLC with fluorescence detection or high-resolution mass spectrometry (HRMS). Optimize reaction conditions (pH, temperature) to maximize yield .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodology : Perform graph set analysis (as per Etter’s rules) on SCXRD data to classify hydrogen-bond motifs (e.g., chains, rings). Software like Mercury (CCDC) or WinGX quantifies intermolecular interactions. Compare with related 1,3-dioxane derivatives to identify trends in supramolecular assembly .

Q. What strategies mitigate the risk of N-nitrosamine formation during synthesis or storage of this compound?

- Methodology : Screen raw materials for nitrite contamination. Avoid acidic conditions that promote nitrosation. Implement LC-MS/MS with MRM transitions (e.g., m/z 74 → 42 for dimethylnitrosamine) for routine monitoring. Follow EFPIA or ICH M7(R2) guidelines for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.